molecular formula C9H18Cl2N2 B2372256 (1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 2230789-67-8

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No. B2372256
CAS RN: 2230789-67-8
M. Wt: 225.16
InChI Key: SEBSXDFJNNNEMV-VZIDAPDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, also known as CYT387, is a small molecule inhibitor of JAK1 and JAK2 kinases. It is synthesized through a multi-step process and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, a rigid piperazine homologue, has been a focus in medicinal chemistry due to its potential as a building block in drug discovery. Its synthesis has been improved to provide access on a gram scale, involving a Staudinger reduction of an azide to facilitate a transannular cyclisation (Beinat et al., 2013). Another study achieved the synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid, starting from l-4-hydroxyproline, which is considered significant for use as a branch point in peptides (Ivon et al., 2015).

Application in Drug Discovery

This compound has been incorporated into various drug discovery projects. Notably, it has been used in synthesizing novel quinolone antibacterial agents for veterinary medicine. The inclusion of diazabicycloalkyl side chains, including (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, in these compounds has shown potent antibacterial activity against important veterinary pathogenic bacteria (McGuirk et al., 1992).

Anticancer Research

In cancer research, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been synthesized and tested for antiproliferative activity against human cervical cancer cell lines. One such study found significant antiproliferative activity, indicating the potential use of these derivatives in developing new anticancer drugs (Laskar et al., 2018).

Mechanism of Action

Target of Action

It is known that the compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands , which are applicable in the preparation of dicopper(II) complexes . These complexes can have various biological targets depending on their structure and function.

Mode of Action

It is known that the compound can act as a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts . These catalysts are applicable in asymmetric catalysis reactions , which involve the preferential formation of one enantiomer over another in a chemical reaction.

Biochemical Pathways

It is known that the compound can be involved in the synthesis of chiral diazabicyclic ligands , which can affect various biochemical pathways depending on their structure and function.

Result of Action

It is known that the compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests that the compound may have a role in facilitating chemical reactions at the molecular level.

properties

IUPAC Name

(1S,4S)-2-cyclobutyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c1-2-8(3-1)11-6-7-4-9(11)5-10-7;;/h7-10H,1-6H2;2*1H/t7-,9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSXDFJNNNEMV-VZIDAPDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC3CC2CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2C[C@@H]3C[C@H]2CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

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